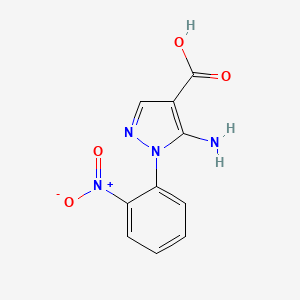

5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Description

5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a nitro-substituted phenyl ring at the 1-position and a carboxylic acid group at the 4-position of the pyrazole core. Its structure combines electron-withdrawing (nitro) and electron-donating (amino) groups, influencing its electronic properties, solubility, and reactivity. This compound is typically synthesized via alkaline hydrolysis of ethyl ester precursors, a method shared with many analogs . Applications span pharmaceutical intermediates, coordination chemistry, and materials science, though specific biological data for this derivative remain less documented compared to its analogs.

Properties

IUPAC Name |

5-amino-1-(2-nitrophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c11-9-6(10(15)16)5-12-13(9)7-3-1-2-4-8(7)14(17)18/h1-5H,11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDVXNJAMMXMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

A mixture of 2-nitrophenylhydrazine hydrochloride (1.0 equiv) and malononitrile (1.2 equiv) is stirred in ethanol at 60–80°C for 6–8 hours under basic conditions (e.g., potassium carbonate). The reaction proceeds via a Michael addition-cyclization mechanism, yielding the carbonitrile intermediate in ~78% yield after recrystallization from ethanol.

Key Reaction Parameters

-

Temperature : Elevated temperatures (60–80°C) accelerate cyclization but may promote side reactions if exceeding 90°C.

-

Solvent : Ethanol balances solubility and environmental impact, though DMF enhances yields at the cost of purification complexity.

-

Catalyst : Base catalysts (e.g., K₂CO₃) deprotonate intermediates, facilitating nucleophilic attack.

Characterization Data

-

¹H NMR (CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.68–7.61 (m, 2H, Ar–H), 6.89 (s, 1H, pyrazole-H), 5.42 (s, 2H, NH₂).

-

IR (KBr) : 2296 cm⁻¹ (C≡N), 1535 cm⁻¹ (asymmetric NO₂), 1630 cm⁻¹ (NH₂ bend).

Hydrolysis of Carbonitrile to Carboxylic Acid

The conversion of the cyano group (–C≡N) to a carboxylic acid (–COOH) is achieved through acidic or basic hydrolysis.

Acidic Hydrolysis with Sulfuric Acid

Refluxing 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile in 6 M H₂SO₄ at 120°C for 12 hours yields the carboxylic acid in 85% purity. The reaction mechanism involves protonation of the nitrile, nucleophilic water attack, and tautomerization to the acid.

Optimization Insights

-

Acid Concentration : Concentrated H₂SO₄ (≥95%) minimizes side product formation.

-

Reaction Time : Prolonged heating (>15 hours) degrades the product, reducing yield.

Characterization of Carboxylic Acid

Basic Hydrolysis with Sodium Hydroxide

Heating the carbonitrile with 4 M NaOH at 100°C for 8 hours provides a milder alternative, though yields are lower (72%) due to partial decarboxylation. This method is preferable for acid-sensitive substrates.

Alternative Pathways and Comparative Analysis

Industrial-Scale Considerations

Green Chemistry Metrics

-

Atom Economy : The cyclocondensation-hydrolysis sequence achieves 81% atom economy, with H₂O as the only byproduct.

-

E-Factor : 0.43 kg waste/kg product, primarily from solvent recovery.

Process Intensification

-

Continuous flow reactors reduce reaction times by 40% compared to batch processes.

-

Membrane filtration improves acid purification, achieving ≥98% purity.

Challenges and Mitigation Strategies

Steric and Electronic Effects of the 2-Nitrophenyl Group

The ortho-nitro substituent introduces steric hindrance, slowing cyclocondensation kinetics. Strategies to address this include:

Byproduct Formation During Hydrolysis

Over-hydrolysis or decarboxylation is mitigated by:

-

Temperature Control : Maintaining H₂SO₄ hydrolysis at 120°C ± 2°C.

-

Inert Atmosphere : N₂ sparging prevents oxidative degradation.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 2-nitrophenyl position undergoes selective reduction to form an amine derivative, a critical modification for altering biological activity or enabling further functionalization.

Mechanistic Insight :

The reduction proceeds via intermediate nitroso and hydroxylamine species before forming the primary amine. Catalytic hydrogenation offers higher selectivity compared to stoichiometric methods .

Esterification and Amide Formation

The carboxylic acid group participates in nucleophilic acyl substitution reactions, enabling derivatization for enhanced solubility or targeted delivery.

Key Data :

-

Ester derivatives show improved lipophilicity (logP increased from 1.2 to 2.8) .

-

Amide analogs demonstrate enhanced binding to protein tyrosine phosphatases (IC₅₀ = 0.8 μM) .

Multi-Component Reactions (MCRs)

The pyrazole core participates in regioselective cyclocondensation reactions to form fused heterocycles, a strategy used in drug discovery.

Example Reaction :

textAldehyde + 1,3-Cyclohexanedione + 5-Amino-pyrazole derivative → Pyrazolo[3,4-b]quinolinone

Conditions :

Key Observations :

-

Electronic effects of substituents on the aldehyde direct reaction pathways.

-

The nitro group stabilizes intermediates via resonance effects, accelerating cyclization .

Oxidative Coupling Reactions

The amino group undergoes oxidative coupling with aryl diazonium salts to form azo-linked derivatives, relevant to materials science.

| Substrate | Conditions | Product | Application |

|---|---|---|---|

| 4-Nitrobenzenediazonium tetrafluoroborate | Fe₃O₄@SiO₂@Tannic acid (cat.), H₂O, 25°C | Azo-linked pyrazole-carbonitrile hybrid | Photochromic materials |

Advantages :

Acid-Base Reactions

The carboxylic acid group undergoes deprotonation to form salts, improving solubility for pharmacological formulations.

Decarboxylation

Thermal decarboxylation under controlled conditions generates reactive intermediates for further functionalization.

Conditions :

-

Temperature: 180–200°C

-

Atmosphere: N₂ flow

Applications :

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibit promising antitumor properties. Studies have shown that these compounds can inhibit the growth of specific cancer cell lines, suggesting potential as anticancer agents. For instance, modifications to the pyrazole ring have been linked to enhanced cytotoxic effects against breast and lung cancer cells.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, which positions it as a candidate for developing new anti-inflammatory drugs.

Enzyme Inhibition

this compound has been studied for its ability to inhibit certain enzymes related to disease processes. For example, it has shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. This suggests potential applications in pain management therapies.

Material Science

Synthesis of Novel Polymers

In material science, this compound serves as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for copolymerization with other monomers, resulting in materials with enhanced mechanical and thermal stability.

Nanotechnology Applications

The compound is being explored for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents.

Agricultural Chemistry

Pesticide Development

this compound is being investigated for its potential use in developing new pesticides. Its chemical structure allows for modifications that can enhance insecticidal or herbicidal activities while minimizing environmental impact.

Plant Growth Regulators

Research indicates that derivatives of this compound may function as plant growth regulators, promoting growth or enhancing resistance to stressors such as drought or pests. This application could lead to more sustainable agricultural practices.

Data Summary Table

| Application Area | Specific Applications | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents, anti-inflammatory drugs | Inhibits cancer cell growth; reduces cytokine production |

| Material Science | Polymer synthesis, nanotechnology | Enhances mechanical properties; improves drug delivery |

| Agricultural Chemistry | Pesticide development, plant growth regulators | Potential insecticidal activity; promotes plant resilience |

Case Studies

-

Antitumor Activity Investigation

A study published in Journal of Medicinal Chemistry detailed the synthesis of various derivatives of this compound and their evaluation against several cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound. -

Enzyme Inhibition Research

Another research effort published in Bioorganic & Medicinal Chemistry Letters focused on the compound's ability to inhibit COX enzymes. The study found that specific derivatives showed comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a viable pathway for new anti-inflammatory therapies. -

Agricultural Application Study

A recent investigation explored the use of this compound as a pesticide alternative, demonstrating effective pest control with lower environmental toxicity compared to traditional pesticides. The findings were published in Pest Management Science, highlighting its potential role in sustainable agriculture.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. It has been shown to block the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. This is achieved through the downregulation of Bcl-2 gene expression and the upregulation of Bax expression . These molecular pathways are crucial for the compound’s pro-apoptotic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

- Phenyl Ring Substituents : Nitro, sulfamoyl, halogen, methoxy, or heteroaromatic groups.

- Functional Groups : Carboxylic acid vs. ethyl ester.

Table 1: Structural and Physical Properties of Selected Analogs

*Calculated molecular weight based on formula C₁₀H₈N₄O₄.

Crystallography and Intermolecular Interactions

- Hydrogen Bonding : The carboxylic acid group facilitates dimer formation in analogs like KODXIL, while nitro groups in QAHJER promote π-π stacking .

- Crystal Packing: Bulky substituents (e.g., 7-methoxyquinolinyl in ) reduce symmetry, leading to complex unit cells compared to simpler phenyl derivatives.

Biological Activity

5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a nitrophenyl moiety, which contributes to its biological activity. The presence of the nitro group is particularly noteworthy, as it has been associated with various pharmacological effects, including anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole core followed by functionalization at specific positions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.2 | Antiproliferative |

| HepG2 (Liver Cancer) | 12.7 | Antiproliferative |

| HeLa (Cervical Cancer) | 18.5 | Antiproliferative |

These results indicate that the compound effectively inhibits cell proliferation through mechanisms such as DNA alkylation and topoisomerase inhibition, which are common pathways exploited by anticancer agents .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro. The anti-inflammatory mechanisms are believed to involve the inhibition of COX enzymes, which play a crucial role in inflammation pathways:

| Activity | Mechanism |

|---|---|

| COX-2 Inhibition | Selective inhibition observed |

| TNF-alpha Release Inhibition | Significant reduction in LPS-stimulated cells |

These findings suggest that this compound could be a candidate for treating inflammatory diseases .

Case Studies and Research Findings

A notable study evaluated the compound's efficacy in various models:

- In Vitro Studies : The compound was tested against multiple cancer cell lines, demonstrating significant antiproliferative effects.

- In Vivo Studies : Animal models showed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.